
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is an organic compound that features both an aminomethyl group and a chlorophenyl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate typically involves the reaction of 4-(aminomethyl)phenol with 2-chlorophenyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-(Aminomethyl)phenol+2-Chlorophenyl chloroformate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)phenyl(2-bromophenyl)carbonate: Similar structure but with a bromine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-fluorophenyl)carbonate: Contains a fluorine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-methylphenyl)carbonate: Features a methyl group instead of chlorine.
Uniqueness
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is unique due to the presence of the chlorophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogen or alkyl substituents. This makes it a valuable compound for designing molecules with tailored properties.
Propriétés
Formule moléculaire |
C14H12ClNO3 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
[4-(aminomethyl)phenyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H12ClNO3/c15-12-3-1-2-4-13(12)19-14(17)18-11-7-5-10(9-16)6-8-11/h1-8H,9,16H2 |
Clé InChI |
CABHZWPDYBLXPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)OC2=CC=C(C=C2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


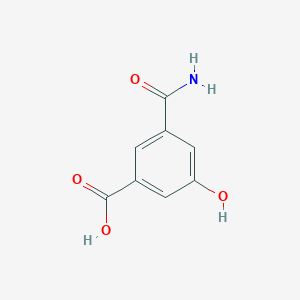
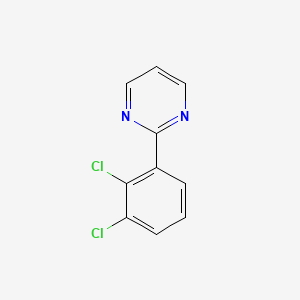
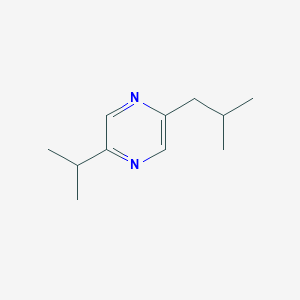
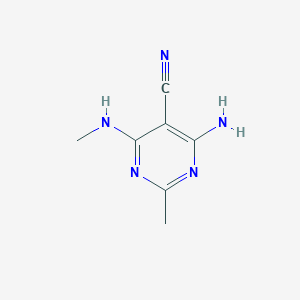
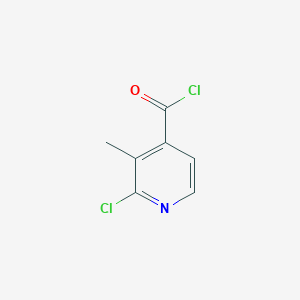
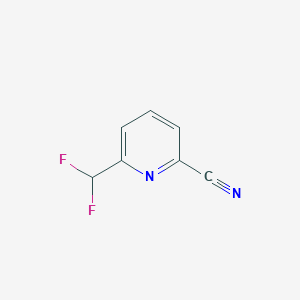
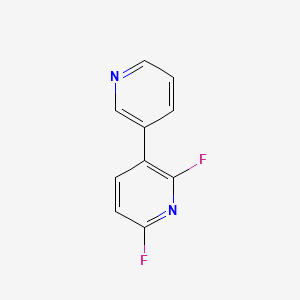
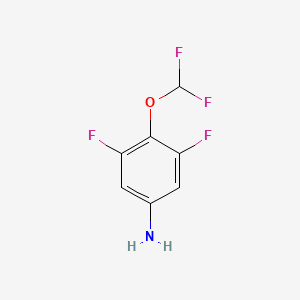
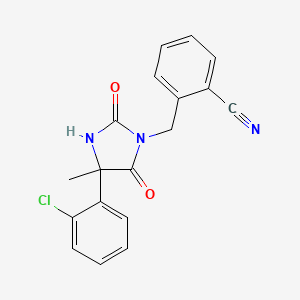
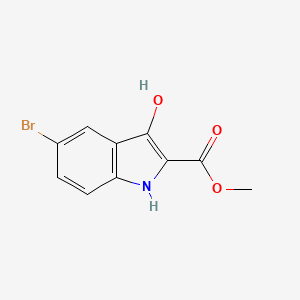
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
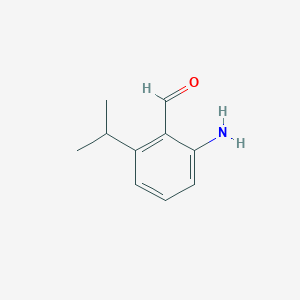
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
